molecular formula C9H10O4S B1273767 (Acetyloxy)(thiophen-2-yl)methyl acetate CAS No. 63011-97-2

(Acetyloxy)(thiophen-2-yl)methyl acetate

Cat. No.: B1273767
CAS No.: 63011-97-2
M. Wt: 214.24 g/mol
InChI Key: XNPWFMLVWGWHIQ-UHFFFAOYSA-N
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Description

(Acetyloxy)(thiophen-2-yl)methyl acetate is an organic compound with the molecular formula C9H10O4S It is a derivative of thiophene, a sulfur-containing heterocycle, and features an acetyloxy group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Acetyloxy)(thiophen-2-yl)methyl acetate typically involves the reaction of 2-thiophenecarboxaldehyde with acetic anhydride. The reaction proceeds under mild conditions, often in the presence of a catalyst such as pyridine. The general reaction scheme is as follows:

2-thiophenecarboxaldehyde+acetic anhydride(Acetyloxy)(thiophen-2-yl)methyl acetate\text{2-thiophenecarboxaldehyde} + \text{acetic anhydride} \rightarrow \text{this compound} 2-thiophenecarboxaldehyde+acetic anhydride→(Acetyloxy)(thiophen-2-yl)methyl acetate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Acetyloxy)(thiophen-2-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(Acetyloxy)(thiophen-2-yl)methyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (Acetyloxy)(thiophen-2-yl)methyl acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxaldehyde: A precursor in the synthesis of (Acetyloxy)(thiophen-2-yl)methyl acetate.

    2-Acetoxymethylthiophene: A related compound with similar structural features.

    Thiophene-2-acetic acid: Another thiophene derivative with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its acetyloxy group enhances its reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

[acetyloxy(thiophen-2-yl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-6(10)12-9(13-7(2)11)8-4-3-5-14-8/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPWFMLVWGWHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CS1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383933
Record name (acetyloxy)(thiophen-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63011-97-2
Record name (acetyloxy)(thiophen-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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